molecular formula C18H18F3N3O4S B2567650 N,N-dimethyl-4-(3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidine-1-carbonyl)benzenesulfonamide CAS No. 2034575-39-6

N,N-dimethyl-4-(3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidine-1-carbonyl)benzenesulfonamide

Cat. No.: B2567650
CAS No.: 2034575-39-6
M. Wt: 429.41
InChI Key: XXXFUDBLIYFJFL-UHFFFAOYSA-N
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Description

N,N-dimethyl-4-(3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidine-1-carbonyl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H18F3N3O4S and its molecular weight is 429.41. The purity is usually 95%.
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Scientific Research Applications

Hydrogen-Bond Effect and Structural Studies

Research by Mansour and Ghani (2013) on a structurally similar compound, N-(4,6-dimethyl-pyrimidin-2-yl)-4-[(2-hydroxy-benzylidene)-amino]benzenesulfonamide (SMS), focused on its structural properties. The study included spectroscopic analysis and quantum chemical calculations, revealing insights into the molecule's stability arising from hyperconjugative interactions, charge delocalization, and intramolecular hydrogen bonds. This research highlights the compound's potential in understanding molecular interactions and structures (Mansour & Ghani, 2013).

Synthesis of Novel Derivatives

Hassan et al. (2009) conducted a study on 4-(5-Amino-4-cyano-1-p-tolyl-1H-pyrrol-3-yl)-N,N-dimethyl-benzenesulfonamide, a compound related to the one . The research involved synthesizing several derivatives and evaluating their antibacterial and antifungal properties, indicating the compound's role in developing new pharmaceutical agents (Hassan et al., 2009).

Photophysicochemical Properties

Öncül et al. (2022) examined the photophysicochemical properties of zinc(II) phthalocyanine substituted with benzenesulfonamide units. Their research sheds light on the potential of such compounds in photodynamic therapy for cancer treatment, due to their favorable fluorescence, singlet oxygen production, and photostability (Öncül et al., 2022).

Antimicrobial and Anticancer Activity

Studies like those by Ijuomah et al. (2022) on N-pyridin-3-yl-benzenesulfonamide and its antimicrobial activity, and Ghorab et al. (2014) on the anti-breast cancer evaluation of N-(Guanidinyl)benzenesulfonamides, demonstrate the medicinal potential of benzenesulfonamide derivatives. These compounds show promising results against various bacteria and cancer cell lines, indicating their relevance in developing new therapeutic agents (Ijuomah et al., 2022); (Ghorab et al., 2014).

Selective Detection Techniques

Wang et al. (2012) developed a reaction-based fluorescent probe using a similar compound for selective discrimination of thiophenols over aliphatic thiols. This research is crucial in chemical, biological, and environmental sciences for the detection of relevant toxic substances (Wang et al., 2012).

Properties

IUPAC Name

N,N-dimethyl-4-[3-[6-(trifluoromethyl)pyridin-2-yl]oxyazetidine-1-carbonyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3N3O4S/c1-23(2)29(26,27)14-8-6-12(7-9-14)17(25)24-10-13(11-24)28-16-5-3-4-15(22-16)18(19,20)21/h3-9,13H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXXFUDBLIYFJFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CC(C2)OC3=CC=CC(=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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